REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][O:13]C(=O)C)=[CH:8][N:7]=1)(=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[H-]>O1CCCC1>[OH:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][OH:13])=[CH:8][N:7]=1 |f:1.2.3.4.5.6|
|
Name
|
2,5-Di(acetoxymethyl)pyridine
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=NC=C(C=C1)COC(C)=O
|
Name
|
|
Quantity
|
0.025 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated to dryness
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted with hot isopropanol (2×60 ml.)
|
Type
|
CONCENTRATION
|
Details
|
the extract is concentrated to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |